molecular formula C6H4ClF2NO3S B2950780 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride CAS No. 2215841-48-6

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride

Cat. No.: B2950780
CAS No.: 2215841-48-6
M. Wt: 243.61
InChI Key: SWDUDWDFEAITLE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride is a chemical building block with the molecular formula C6H4ClF2NO3S . It is characterized by a pyridine ring and both a difluoromethoxy group and a highly reactive sulfonyl chloride moiety. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The sulfonyl chloride group is particularly useful for forming sulfonamide bonds via reaction with primary or secondary amines, a reaction commonly employed in the synthesis of diverse compound libraries for drug discovery . The presence of the difluoromethoxy group can enhance the molecule's metabolic stability and influence its lipophilicity, which are key parameters in the development of agrochemicals and pharmaceutical agents . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information. Proper storage conditions and cold-chain transportation are recommended to maintain the stability of this reagent .

Properties

IUPAC Name

2-(difluoromethoxy)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO3S/c7-14(11,12)4-2-1-3-10-5(4)13-6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDUDWDFEAITLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with difluoromethoxy reagents under specific conditions. One common method includes the use of sulfonyl chloride as a reactant, which undergoes a substitution reaction with the pyridine derivative . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Sulfonyl Chloride Reactivity

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, enabling substitutions to form sulfonamides, sulfonate esters, and sulfonic acids.

Reaction TypeConditionsProductYieldReference
Amine alkylationReacting with primary/secondary amines (e.g., aniline) in THF at 0–5°CSulfonamide derivatives80–95%
AlcoholysisTreatment with alcohols (e.g., methanol) under basic conditions (e.g., pyridine)Sulfonate esters70–85%
HydrolysisAqueous NaOH or H₂O at room temperaturePyridine-3-sulfonic acidQuantitative

Key Insight :
The sulfonyl chloride group reacts efficiently with nucleophiles like amines and alcohols, often requiring low temperatures to avoid side reactions (e.g., decomposition of the diazonium intermediate) . Cuprous chloride (CuCl) is frequently used as a catalyst in such reactions .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The difluoromethoxy group (-OCF₂H) at position 2 acts as a meta-directing group, while the sulfonyl chloride at position 3 further deactivates the ring.

ReactionElectrophilePosition of SubstitutionNotes
NitrationHNO₃/H₂SO₄Position 5Limited reactivity due to strong deactivation
HalogenationCl₂/FeCl₃Position 4 or 6Requires elevated temperatures

Example :
Nitration of 2-(difluoromethoxy)pyridine-3-sulfonyl chloride under standard conditions yields a mono-nitro derivative at position 5, albeit in low yields (~30%) .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing groups activate the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to the sulfonyl chloride.

NucleophileConditionsProductYield
Ammonia (NH₃)High pressure, 150°C3-Sulfonamide-pyridine derivative40–60%
Methoxide (MeO⁻)DMF, 100°C3-Sulfonate-pyridine50–70%

Mechanistic Note :
The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing substituents .

Transition Metal-Catalyzed Cross-Coupling

The sulfonyl chloride group can participate in cross-coupling reactions, though this is less common due to competing side reactions.

Reaction TypeCatalystConditionsProduct
Suzuki couplingPd(PPh₃)₄Dioxane, 80°CBiaryl sulfonates
Buchwald-Hartwig aminationPd₂(dba)₃/XantphosToluene, 110°CAryl sulfonamides

Limitation :
The difluoromethoxy group’s stability under cross-coupling conditions is uncertain, often requiring inert atmospheres .

Radical Reactions

The difluoromethoxy group can participate in radical-mediated processes, such as Minisci-type alkylation of heteroarenes.

Radical SourceConditionsProductYield
Alkyl iodides (e.g., CH₃I)FeSO₄, H₂O₂, 60°CAlkyl-difluoromethoxy-pyridine50–75%

Key Insight :
Radical reactions are highly regioselective for the pyridine’s C5 position due to steric and electronic effects .

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl .

  • Hydrolytic Sensitivity : Rapid hydrolysis in aqueous media to form pyridine-3-sulfonic acid .

  • Light Sensitivity : Prolonged exposure to UV light leads to cleavage of the difluoromethoxy group .

Scientific Research Applications

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The difluoromethoxy group also plays a crucial role in stabilizing the intermediate and facilitating the desired reaction pathways .

Comparison with Similar Compounds

The following analysis compares 2-(difluoromethoxy)pyridine-3-sulfonyl chloride with structurally related pyridine sulfonyl chlorides, focusing on substituent effects, reactivity, and applications.

Structural and Substituent Differences
Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
2-(Difluoromethoxy)pyridine-3-sulfonyl chloride C₆H₄ClF₂NO₃S -OCHF₂ (2), -SO₂Cl (3) 235.62 High lipophilicity, electron-withdrawing
4,6-Difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride C₆HClF₅NO₃S -F (4,6), -OCF₃ (3), -SO₂Cl (2) 297.59 Stronger electron-withdrawing groups
5-Chloro-2-methoxypyridine-3-sulfonyl chloride C₆H₅Cl₂NO₃S -Cl (5), -OCH₃ (2), -SO₂Cl (3) 254.13 Mixed electronic effects (EDG + EWG)
2-(Benzyloxy)pyridine-3-sulfonyl chloride C₁₂H₁₀ClNO₃S -OBn (2), -SO₂Cl (3) 283.73 Steric hindrance from benzyl group
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S -SO₂Cl (3) 177.61 Minimal substituent effects

Key Observations :

  • Electron-withdrawing groups : The difluoromethoxy (-OCHF₂) group in the target compound provides moderate electron withdrawal compared to the stronger -OCF₃ group in 4,6-difluoro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride . This difference influences reactivity in nucleophilic substitution reactions.
  • Mixed substituents : 5-Chloro-2-methoxypyridine-3-sulfonyl chloride combines a chlorine (electron-withdrawing) and methoxy (electron-donating) group, leading to competing electronic effects that may alter regioselectivity in subsequent reactions .

Biological Activity

2-(Difluoromethoxy)pyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 2-(Difluoromethoxy)pyridine-3-sulfonyl chloride
  • CAS Number : 2215841-48-6
  • Molecular Formula : C7H6ClF2N O2S
  • Molecular Weight : 227.65 g/mol

Biological Activity Overview

The compound has been studied for its potential as an anticancer agent, particularly through its interaction with various molecular targets. It exhibits properties that may inhibit tumor growth and modulate cellular signaling pathways.

Research indicates that 2-(difluoromethoxy)pyridine-3-sulfonyl chloride may inhibit the activity of the General Control Nonderepressible Kinase 2 (GCN2), a protein implicated in tumor growth and immune evasion. Inhibition of GCN2 has been linked to enhanced efficacy in treating various cancers, including colon cancer and breast cancer .

Anticancer Activity

A study evaluating the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the pyridine ring could significantly affect antiproliferative activity. For instance, compounds with strong electron-withdrawing groups showed enhanced potency against colon cancer cell lines, with some achieving IC50 values below 5 nM .

CompoundIC50 (nM)Cancer Cell Line
Compound A0.03DLD-1 (Colon)
Compound B0.6MCF-7 (Breast)
Compound C3.0HCT116 (Colon)

Case Studies

  • Colon Cancer : A series of TASIN analogs, including those related to 2-(difluoromethoxy)pyridine-3-sulfonyl chloride, were tested against DLD-1 colon cancer cells. The most potent analogs exhibited IC50 values as low as 30 pM, indicating high specificity and efficacy against specific genotypes .
  • Breast Cancer : The compound's derivatives were also evaluated for their effects on MCF-7 breast cancer cells, where significant anti-tumor effects were observed. Modifications to the sulfonamide structure often resulted in varying degrees of bioactivity, highlighting the importance of chemical structure in therapeutic efficacy .

Additional Biological Activities

Apart from anticancer properties, preliminary studies suggest that 2-(difluoromethoxy)pyridine-3-sulfonyl chloride may possess antimicrobial and antioxidant activities. Compounds derived from similar structures have shown effectiveness against various bacterial strains and demonstrated the ability to scavenge free radicals, which is crucial for mitigating oxidative stress .

Q & A

Basic: What are the standard synthetic routes for 2-(difluoromethoxy)pyridine-3-sulfonyl chloride?

A common method involves chlorosulfonation of a pyridine precursor. For example, reacting 2-(difluoromethoxy)pyridine with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl chloride group. Post-reaction, the product is isolated via crystallization or distillation . Another approach uses condensation reactions with inorganic bases (e.g., NaOH) to optimize yield and purity, as seen in analogous pyridine-sulfonyl chloride syntheses .

Basic: What handling precautions are critical for this compound in laboratory settings?

Store in dry, sealed containers under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture, heat (>25°C), and ignition sources. Use fume hoods and personal protective equipment (gloves, goggles) due to its skin corrosion (Category 1B) and irritant properties. Stability is pH-sensitive; degradation occurs in aqueous environments .

Advanced: How does the difluoromethoxy group influence nucleophilic substitution reactivity compared to trifluoromethyl analogs?

The difluoromethoxy group (-OCF₂H) enhances electron-withdrawing effects but is less sterically hindered than trifluoromethyl (-CF₃), increasing reactivity in SₙAr (nucleophilic aromatic substitution) . For example, sulfonyl chloride derivatives react efficiently with amines or alcohols to form sulfonamides/sulfonate esters. Comparative studies with 3-(trifluoromethyl)pyridine-2-sulfonyl chloride show faster kinetics but similar regioselectivity .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies using HPLC or LC-MS:

  • pH stability : Dissolve in buffers (pH 2–12), monitor degradation products (e.g., sulfonic acids) over 24–72 hours.
  • Thermal stability : Heat samples to 40–60°C and track decomposition via TGA or NMR.
    Evidence from similar compounds shows hydrolytic instability above pH 7, with rapid degradation in basic conditions .

Advanced: What analytical techniques optimize detection of trace impurities in synthesis?

Use derivatization with pyridine-3-sulfonyl chloride analogs to enhance sensitivity in LC-MS. For example, coupling with amines or alcohols forms UV-active derivatives. Multivariate optimization (Box-Behnken design) can refine reaction parameters (time, temperature, reagent ratio) to minimize byproducts like sulfones or overoxidized species .

Advanced: How to profile impurities formed during sulfonylation reactions?

Characterize using HPLC-DAD-ESI-MS/MS :

  • Sulfone impurities (e.g., 5-(difluoromethoxy)-2-[[pyridinyl]sulfonyl]-1H-benzimidazole) arise from overoxidation.
  • Hydrolysis products (sulfonic acids) dominate in aqueous conditions.
    Reference chromatographic retention times and fragmentation patterns against synthesized standards .

Advanced: What experimental designs improve reaction yield and selectivity?

Apply response surface methodology (RSM) , such as Box-Behnken designs, to optimize:

  • Molar ratios (precursor:chlorosulfonic acid).
  • Reaction time/temperature .
    For example, a 3-factor design reduced byproduct formation by 30% in analogous sulfonyl chloride syntheses .

Advanced: What pharmacological targets are associated with derivatives of this compound?

Derivatives act as enzyme inhibitors (e.g., kinase or protease targets) due to sulfonamide/sulfonate bioisosterism. In vitro assays show anti-proliferative activity against cancer cell lines (IC₅₀ < 10 µM). Structural analogs are used in prodrug design for enhanced bioavailability .

Advanced: How does reactivity compare with 6-(difluoromethoxy)pyridine-2-sulfonyl chloride?

The 3-sulfonyl chloride isomer exhibits higher electrophilicity at the pyridine ring’s C-2 position due to electron-withdrawing effects from both the sulfonyl chloride and difluoromethoxy groups. In contrast, the 2-sulfonyl chloride isomer favors C-4 substitution, as steric hindrance directs reactivity .

Advanced: What mechanistic insights explain side reactions during amide coupling?

Competing acyl chloride formation can occur if the sulfonyl chloride reacts with residual alcohols or amines. Monitor reaction progress via FT-IR (disappearance of S=O stretches at 1360–1180 cm⁻¹). Quenching with ice-water minimizes hydrolysis, preserving sulfonamide yield .

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